4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid
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Overview
Description
4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-pyran-6-carboxylic acid: Lacks the naphthalene moiety, making it less complex.
5-(Naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid: Similar structure but without the methyl group.
4-Methyl-5-phenyl-2-oxo-2H-pyran-6-carboxylic acid: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid is unique due to its combination of a pyran ring with a naphthalene moiety and a carboxylic acid group
Properties
CAS No. |
139092-54-9 |
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Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
4-methyl-3-naphthalen-2-yl-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C17H12O4/c1-10-8-14(18)21-16(17(19)20)15(10)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,19,20) |
InChI Key |
GXQRKOVVKDHCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
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